molecular formula C13H19ClN2O3 B6198855 2-amino-6-(phenylformamido)hexanoic acid hydrochloride CAS No. 132886-21-6

2-amino-6-(phenylformamido)hexanoic acid hydrochloride

Cat. No.: B6198855
CAS No.: 132886-21-6
M. Wt: 286.8
InChI Key:
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Description

2-amino-6-(phenylformamido)hexanoic acid hydrochloride is a chemical compound with the molecular formula C13H18N2O3·HCl. It is also known by its IUPAC name, N6-benzoyllysine hydrochloride. This compound is a derivative of lysine, an essential amino acid, and features a phenylformamido group attached to the lysine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(phenylformamido)hexanoic acid hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.

    Acylation: The protected lysine is then acylated with benzoyl chloride to introduce the phenylformamido group.

    Deprotection: The protecting group is removed to yield the free amino group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of protected lysine and benzoyl chloride are reacted under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(phenylformamido)hexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylformamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-6-(phenylformamido)hexanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-6-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The phenylformamido group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-azido hexanoic acid
  • 6-amino-2-benzoyloxycarbonylamino-hexanoic acid
  • 6-amino-2-(bis(carboxymethyl)amino)hexanoic acid

Uniqueness

2-amino-6-(phenylformamido)hexanoic acid hydrochloride is unique due to its specific phenylformamido group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-6-(phenylformamido)hexanoic acid hydrochloride involves the reaction of 6-aminohexanoic acid with phenyl isocyanate to form 6-(phenylcarbamoyl)aminohexanoic acid, which is then treated with hydrochloric acid to obtain the final product.", "Starting Materials": [ "6-aminohexanoic acid", "phenyl isocyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-aminohexanoic acid is reacted with phenyl isocyanate in the presence of a suitable solvent and a catalyst to form 6-(phenylcarbamoyl)aminohexanoic acid.", "Step 2: The resulting product is then treated with hydrochloric acid to obtain 2-amino-6-(phenylformamido)hexanoic acid hydrochloride.", "Step 3: The product is purified by recrystallization or other suitable methods." ] }

CAS No.

132886-21-6

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.8

Purity

95

Origin of Product

United States

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